Cas no 19317-11-4 (Farnesal (Mixture of Isomers, Technical Grade))

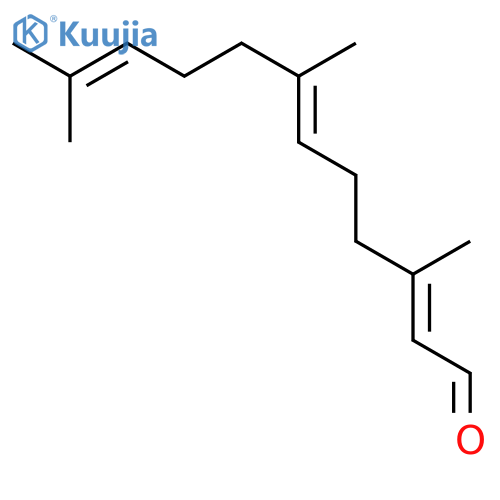

19317-11-4 structure

商品名:Farnesal (Mixture of Isomers, Technical Grade)

Farnesal (Mixture of Isomers, Technical Grade) 化学的及び物理的性質

名前と識別子

-

- 2,6,10-Dodecatrienal,3,7,11-trimethyl-

- 3,7,11-Trimethyl-2,6,10-Dodecatrienal

- FARNESAL

- FARNESAL MIX OF ISOMERS

- 10-dodecatrienal,3,7,11-trimethyl-6

- 2,6,10-Farnesatrien-1-al

- 3,7,10-trimethyl-2,6,10-dodecatrienal

- 3,7,11-trimethyl-dodeca-2,6,10-trienal

- Einecs 242-957-9

- Farnesal, Mixture of isoMers

- Farnesal,Pract.

- farnesyl aldehyde

- FARNESONE

- Ai3-32959

- TIMTEC-BB SBB007716

- FARNESAL 95%

- Farnesal, Pract.

- farnesal,mixtureofisomers

- FARNESAL 85+% MIXTURE OF ISOMERS

- 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (E,E)-

- E,E-Farnesal

- (e,e)-farnesal

- AMY13370

- MFCD00038089

- trans,trans-2,6-Farnesal

- (2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienal #

- CHEBI:24012

- LMPR0103010012

- (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-al

- R265G157TQ

- UNII-G4E58106EW

- G4E58106EW

- AKOS024263035

- FEMA NO. 4019, (2E,6E)-

- (2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienal

- (2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienal

- CHEBI:15894

- (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal

- C03461

- 2,6,10-Dodecatrienal, 3,7,11-trimethyl-

- (E,E)-3,7,11-Trimethyl-2,6,10-dodecatrienal

- Farnesal, (2E,6E)-

- Q27098285

- (2E,6E)-Farnesal

- Farnesal (Mixture of Isomers, Technical Grade)

- (E,E)-3,7,11-Trimethyl-2,6,10-dodecatrienaldehyde

- UNII-R265G157TQ

- DTXSID60880981

- J-012508

- trans,trans-Farnesal

- trans-farnesal

- 3,7,11-trimethyldodeca-2,6,10-trienal

- CHEMBL3120646

- 19317-11-4

- (2-trans,6-trans)-farnesal

- 2-trans-6-trans-farnesal

- 502-67-0

- (2-trans,6-trans)-3,7,11-trimethyldodeca-2,6,10-trienal

- 2-trans,6-trans-Farnesal

- 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (2E,6E)-

- Farnesal (Mixture of Isomers pound(c)

- FARNESOL_met006

- G86061

-

- MDL: MFCD00038089

- インチ: InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9+,15-11+

- InChIKey: YHRUHBBTQZKMEX-YFVJMOTDSA-N

- ほほえんだ: O=C/C=C(/CC/C=C(/CC/C=C(/C)\C)\C)\C

計算された属性

- せいみつぶんしりょう: 220.182715g/mol

- ひょうめんでんか: 0

- XLogP3: 4.9

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 7

- どういたいしつりょう: 220.182715g/mol

- 単一同位体質量: 220.182715g/mol

- 水素結合トポロジー分子極性表面積: 17.1Ų

- 重原子数: 16

- 複雑さ: 289

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 0.909 g/mL at 25 °C(lit.)

- ふってん: 126-129 °C/3.5 mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D >1.4920(lit.)

n20/D 1.497 - ようかいど: 極微溶性(0.12 g/l)(25ºC)、

- PSA: 17.07000

- LogP: 4.60450

- FEMA: 4019 | 3,7,11-TRIMETHYL-2,6,10-DODECATRIENAL

Farnesal (Mixture of Isomers, Technical Grade) セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- 福カードFコード:1-10

-

危険物標識:

- リスク用語:R36/37/38

Farnesal (Mixture of Isomers, Technical Grade) 税関データ

- 税関コード:2912190090

- 税関データ:

中国税関コード:

2912190090概要:

HS:2912190090。他の無環アルデヒド(他の酸素含有基なし)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

要約:

2912190090他の酸素官能基を有さない無環アルデヒド。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Farnesal (Mixture of Isomers, Technical Grade) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03718-25g |

2,6,10-Dodecatrienal,3,7,11-trimethyl- |

19317-11-4 | 25g |

¥11518.0 | 2021-09-03 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-228109A-10 g |

Farnesal, |

19317-11-4 | ≥85% | 10g |

¥2,482.00 | 2023-07-11 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-228109A-10g |

Farnesal, |

19317-11-4 | ≥85% | 10g |

¥2482.00 | 2023-09-05 | |

| Aaron | AR003R9O-5g |

Farnesal, mixture of isomers |

19317-11-4 | 85% | 5g |

$158.00 | 2025-02-13 | |

| A2B Chem LLC | AB74208-50g |

Farnesal, mixture of isomers |

19317-11-4 | 50g |

$551.00 | 2024-04-20 | ||

| abcr | AB357573-5g |

Farnesal, pract., 96% mixed isomers; . |

19317-11-4 | 96% | 5g |

€174.90 | 2024-04-18 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 46188-1ML-1ml |

Farnesal (Mixture of Isomers, Technical Grade) |

19317-11-4 | 1ml |

¥3899.22 | 2023-12-06 | ||

| TRC | F102415-10mg |

Farnesal (Mixture of Isomers, Technical Grade) |

19317-11-4 | 10mg |

$ 65.00 | 2023-09-07 | ||

| TRC | F102415-100mg |

Farnesal (Mixture of Isomers, Technical Grade) |

19317-11-4 | 100mg |

$ 92.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03718-SAmPLE |

2,6,10-Dodecatrienal,3,7,11-trimethyl- |

19317-11-4 | SAmPLE |

¥768.0 | 2021-09-03 |

Farnesal (Mixture of Isomers, Technical Grade) 関連文献

-

Ene Jin Jung,Byung Ho Park,Yong Rok Lee Green Chem. 2010 12 2003

-

Muriel Billamboz,Nicolas Sotto,Carole Chevrin-Villette,Christophe Len RSC Adv. 2015 5 46026

-

Xuanxuan Du,Hainan Liu,Yumeng Wu,Yu Tang Org. Chem. Front. 2023 10 1042

-

Xin Li,Yong Rok Lee Org. Biomol. Chem. 2014 12 1250

-

Xin Li,Yong Rok Lee Org. Biomol. Chem. 2014 12 1250

推奨される供給者

Amadis Chemical Company Limited

(CAS:19317-11-4)Farnesal (Mixture of Isomers, Technical Grade)

清らかである:99%

はかる:25g

価格 ($):426.0